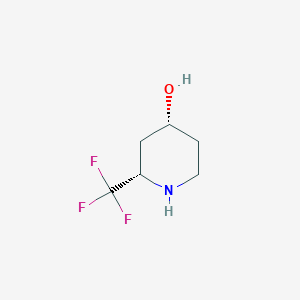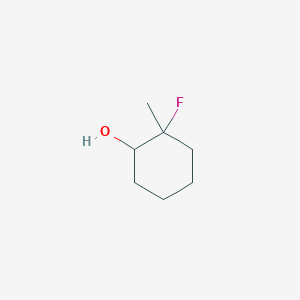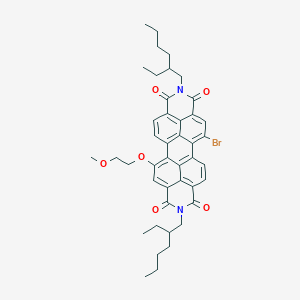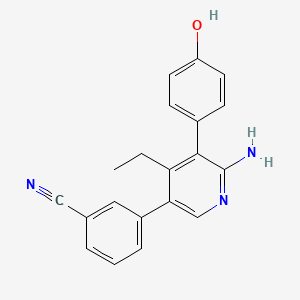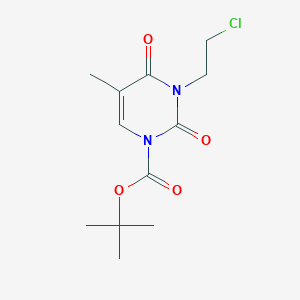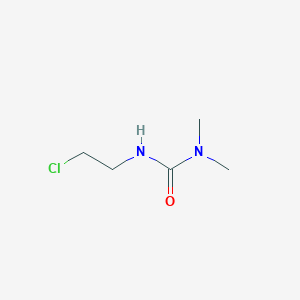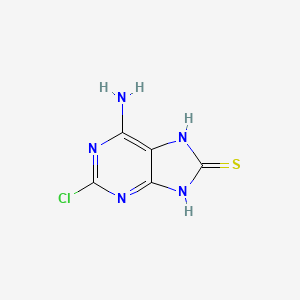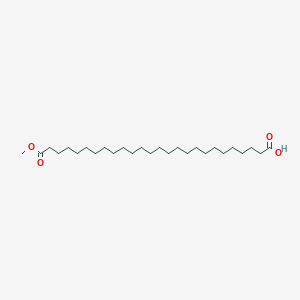
26-Methoxy-26-oxohexacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-Methoxy-26-oxohexacosanoic acid is a long-chain fatty acid derivative characterized by the presence of a methoxy group and a ketone functional group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 26-Methoxy-26-oxohexacosanoic acid typically involves the oxidation of hexacosanoic acid. The process can be carried out using strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to introduce the ketone functionality at the terminal carbon .
Industrial Production Methods: Industrial production of this compound may involve the use of micro-reaction devices to ensure precise control over reaction conditions. This method allows for the efficient mixing of reactants and the maintenance of optimal temperatures and pressures, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 26-Methoxy-26-oxohexacosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 26-methoxyhexacosanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 26-Methoxyhexacosanol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
26-Methoxy-26-oxohexacosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 26-Methoxy-26-oxohexacosanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Hexacosanoic Acid: A straight-chain saturated fatty acid without the methoxy and ketone groups.
26-Oxohexacosanoic Acid: Lacks the methoxy group but contains the ketone functionality.
26-Hydroxyhexacosanoic Acid: Contains a hydroxyl group instead of a methoxy group
Uniqueness: 26-Methoxy-26-oxohexacosanoic acid is unique due to the presence of both a methoxy group and a ketone group at the terminal carbon. This dual functionality imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H52O4 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
26-methoxy-26-oxohexacosanoic acid |
InChI |
InChI=1S/C27H52O4/c1-31-27(30)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26(28)29/h2-25H2,1H3,(H,28,29) |
InChI Key |
QYDLXTYAQHGWMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


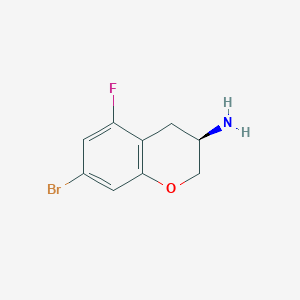
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)
